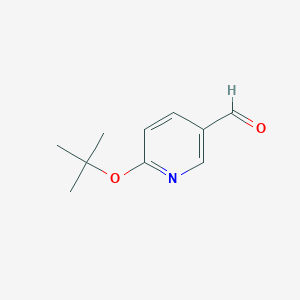
2-amino-2-(oxolan-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-2-(oxolan-3-yl)acetamide is a chemical compound with the molecular formula C₆H₁₂N₂O₂. It is also known as 2-amino-2-(tetrahydrofuran-3-yl)acetamide. This compound is characterized by the presence of an amino group and an oxolane ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(oxolan-3-yl)acetamide typically involves the reaction of oxolane derivatives with amino compounds. One common method is the reaction of 3-hydroxyoxolane with chloroacetamide in the presence of a base, such as sodium hydroxide, to yield this compound. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-2-(oxolan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-amino-2-(oxolan-3-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-amino-2-(oxolan-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the oxolane ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-2-(oxolan-2-yl)acetamide: This compound has a similar structure but with the oxolane ring attached at a different position.
2-amino-2-(oxolan-4-yl)acetamide: Another structural isomer with the oxolane ring attached at the 4-position.
Uniqueness
2-amino-2-(oxolan-3-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the oxolane ring influences its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
2-amino-2-(oxolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXBRSNXTFSIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans](/img/structure/B6615830.png)
![8-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B6615833.png)


![1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B6615849.png)

![{[1-(1-benzofuran-2-yl)ethylidene]amino}urea](/img/structure/B6615867.png)



![4-[(4-Ethylbenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B6615904.png)

